2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-13-9-7-12(8-10-13)15-11-26-19(20-15)21-18(22)14-5-4-6-16(24-2)17(14)25-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMQUFKLUIVFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The process often uses triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The yields of the synthesized benzamides can vary, with reported yields ranging from 43% to 50% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that thiazole-based compounds exhibited IC50 values in the micromolar range against human melanoma and glioblastoma cells, indicating strong anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 15.0 |
| Compound B | WM793 (melanoma) | 12.5 |
| This compound | A549 (lung adenocarcinoma) | TBD |
Antimicrobial Activity
Research has also indicated that thiazole derivatives possess antimicrobial properties. In vitro studies showed that these compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of methoxy groups in the structure enhances their lipophilicity and membrane permeability, contributing to their antimicrobial efficacy .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
Anticonvulsant Activity
Another notable application is in the field of neuropharmacology. Thiazole derivatives have been evaluated for anticonvulsant activity using animal models. One study reported that a related thiazole compound provided significant protection against seizures induced by pentylenetetrazol (PTZ), with a median effective dose (ED50) indicating promising anticonvulsant properties .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A research team synthesized a series of thiazole derivatives based on the structure of this compound. They evaluated these compounds for their anticancer activity against various cell lines using MTT assays. The results demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity, with some derivatives showing IC50 values below 10 µM .
Case Study 2: Mechanistic Studies on Antimicrobial Action
In another study focusing on antimicrobial properties, researchers explored the mechanism of action of thiazole derivatives against bacterial strains. The study revealed that these compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death. This mechanism was corroborated by time-kill studies and morphological assessments using electron microscopy .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Thiazole-Fused Systems
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (): Features a dihydrothiazole fused ring, introducing conformational rigidity.
Replacement with Other Heterocycles
Sulfonamide and Sulfamoyl Derivatives
- The nitro group on the thiazole-attached phenyl enhances electron withdrawal, contrasting with the target compound’s methoxy donor .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | logP* | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | 408.43 | 3.2 | ~15 (predicted) |
| 5-Bromo-2-methoxy derivative | 478.38 | 4.1 | ~8 (predicted) |
| LMM5 (Oxadiazole) | 493.54 | 2.8 | ~25 (experimental) |
*Calculated using ChemAxon software.
Biological Activity
2,3-Dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound that has garnered interest due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure
The compound features a benzamide core substituted with methoxy groups and a thiazole ring. Its structure can be represented as follows:
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against certain cancer cells, indicating potent cytotoxicity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Example Compound 1 | 1.61 | A-431 |
| Example Compound 2 | 1.98 | Jurkat |
The presence of electron-donating groups such as methoxy on the phenyl ring enhances the cytotoxic activity of these compounds .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant effects. Compounds similar to our target compound have shown promising results in animal models, effectively reducing seizure activity. For example, a study reported that certain thiazole-containing benzamides exhibited significant anticonvulsant effects in the maximal electroshock seizure test .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been explored extensively. Studies have indicated that these compounds can exhibit antibacterial activity comparable to standard antibiotics. For instance, related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Example Compound A | 250 | 98% |
| Example Compound B | 100 | 99% |
Case Studies
- Antitumor Efficacy : A study evaluating the antiproliferative effects of thiazole derivatives found that the incorporation of methoxy groups significantly improved activity against various cancer cell lines, including HT29 and Jurkat cells .
- Anticonvulsant Properties : In a controlled study, a specific thiazole derivative was able to eliminate tonic extensor phases in seizure models, providing complete protection in tested subjects .
The biological activities of this compound are believed to stem from its ability to interact with various biological targets:
- Antitumor Mechanism : The compound may induce apoptosis in cancer cells through pathways involving Bcl-2 family proteins.
- Anticonvulsant Mechanism : It is hypothesized that these compounds modulate neurotransmitter systems or ion channels involved in seizure propagation.
- Antimicrobial Mechanism : The thiazole ring may disrupt bacterial cell wall synthesis or function as an inhibitor of key microbial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
